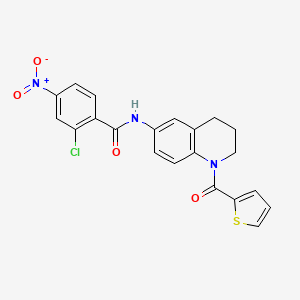

![molecular formula C11H7BrN2 B2922285 9-bromo-5H-pyrido[4,3-b]indole CAS No. 1015460-62-4](/img/structure/B2922285.png)

9-bromo-5H-pyrido[4,3-b]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

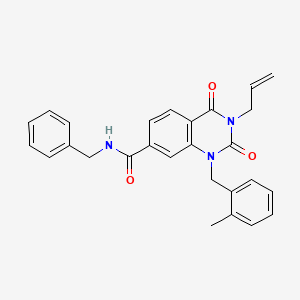

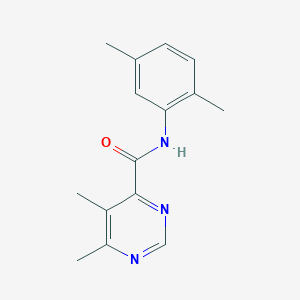

9-Bromo-5H-pyrido[4,3-b]indole is a chemical compound with the CAS Number: 1015460-62-4 . It has a molecular weight of 247.09 and its linear formula is C11H7BrN2 .

Molecular Structure Analysis

The linear formula of this compound is C11H7BrN2 . This indicates that the molecule is composed of 11 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms.Scientific Research Applications

Mutagenicity Studies

Research has identified various derivatives of pyrido[4,3-b]indoles, like amino-α-carbolines, as potent mutagens. In a study by Yoshida et al. (1978), amino-α-carbolines were isolated from the pyrolysis products of soybean globulin and identified as mutagens towards Salmonella typhimurium (Yoshida et al., 1978).

Antitumor Properties

Nguyen et al. (1992) synthesized various new 1-amino-substituted 5H-pyrido[4,3-b]indoles, showing that certain derivatives have significant antitumor properties. This study highlights the potential of these compounds in cancer treatment (Nguyen et al., 1992).

Methodological Advances

Andrés et al. (2010) developed a novel method for the separation and quantification of non-polar heterocyclic amines, including pyrido[4,3-b]indoles, in meat samples. This advancement in analytical techniques aids in the study of these compounds (De Andrés et al., 2010).

Synthetic Chemistry Applications

Reddy et al. (2019) reported the synthesis of α-carboline derivatives from benzotriazole, involving compounds like 3-bromo-9H-pyrido[2,3-b]indole. This research contributes to the field of synthetic chemistry and the development of new compounds (Reddy et al., 2019).

Carcinogenicity and Mutagenicity Research

Matsukura et al. (1981) demonstrated the carcinogenic potential of compounds like 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole in mice, highlighting the importance of understanding the health implications of these compounds (Matsukura et al., 1981).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 9-bromo-5H-pyrido[4,3-b]indole is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the microtubule network within cells, which is essential for cell division and intracellular transport . Molecular docking analysis suggests that this compound may bind to the colchicine binding sites on microtubules .

Biochemical Pathways

The inhibition of tubulin polymerization by this compound affects the mitotic spindle formation, a critical process in cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The compound’s action on tubulin also impacts various intracellular transport pathways, as microtubules serve as tracks for the movement of organelles and vesicles within the cell .

Result of Action

The primary result of this compound’s action is the inhibition of cell division, leading to cell cycle arrest at the G2/M phase . This arrest subsequently induces apoptosis, or programmed cell death, in a dose-dependent manner . Therefore, this compound exhibits potent anti-proliferative activity against cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other interacting molecules, and the temperature. For instance, the compound is stable at room temperature . .

Biochemical Analysis

Biochemical Properties

9-Bromo-5H-pyrido[4,3-b]indole has been found to interact with various enzymes and proteins, playing a role in biochemical reactions

Cellular Effects

Preliminary studies suggest that it may have anti-proliferative activity against certain cancer cells . It has been observed to disrupt the microtubule network of cells, potentially influencing cell function

Molecular Mechanism

Preliminary studies suggest that it may bind to colchicine binding sites on microtubules This could potentially lead to enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

9-bromo-5H-pyrido[4,3-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-6,14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVVGJGWWRZZKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C3=C(N2)C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2922217.png)